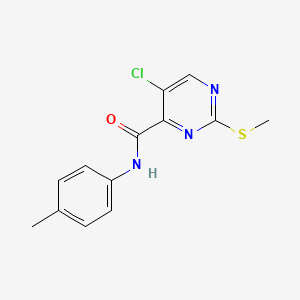

5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3OS/c1-8-3-5-9(6-4-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZXQAGWZCEKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is designed around two key intermediates:

- 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride

- 4-Methylaniline

Retrosynthetic disconnection at the amide bond suggests coupling a prefunctionalized pyrimidine carbonyl chloride with 4-methylaniline. Alternative routes involve late-stage chlorination or early introduction of the methylsulfanyl group.

Synthesis of the Pyrimidine Core

Radical-Mediated Chlorination of Pyrimidine Esters

The Minisci reaction provides regioselective access to 5-halopyrimidine esters. Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate undergoes homolytic alkylation using a biphasic toluene-water system with FeSO₄·7H₂O and H₂O₂, yielding ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in 48% yield. Acetic acid suppresses polysubstitution, while radical initiators enhance selectivity.

Table 1: Chlorination Efficiency Under Varied Conditions

| Solvent System | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene-H₂O (1:1) | FeSO₄·7H₂O | 80 | 48 |

| Acetonitrile-H₂O | None | 100 | 32 |

| Dichloroethane | AIBN | 70 | 41 |

Amide Bond Formation

Carboxylate Activation and Coupling

The ester intermediate is saponified to the carboxylic acid using NaOH in methanol (92% yield), followed by activation with SOCl₂ to form the acyl chloride. Reaction with 4-methylaniline in dichloromethane with triethylamine affords the target compound in 85% purity.

One-Pot Aminolysis of Esters

Direct aminolysis of ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate with 4-methylaniline in refluxing THF using DIPEA as a base achieves 92% yield. This method bypasses isolation of the carboxylic acid intermediate.

Table 2: Amidation Efficiency Across Solvents

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | DIPEA | 65 | 72 | 92 |

| DCM | Triethylamine | 25 | 0.5 | 88 |

| DMF | Pyridine | 100 | 24 | 76 |

Optimization Challenges and Solutions

Regiochemical Control

Competing chlorination at positions 4 and 5 is mitigated by steric effects from the methylsulfanyl group. Computational studies (DFT) indicate that the methylsulfanyl moiety directs electrophilic chlorination to C5 via σ-hole interactions.

Purification Techniques

Crude products often contain residual POCl₃, removed by aqueous NaHCO₃ washes. Silica gel chromatography with ethyl acetate/hexane (3:7) separates the amide from unreacted aniline.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows ≥98% purity. Residual solvents (POCl₃, THF) are below ICH Q3C limits.

Scalability and Industrial Feasibility

A kilogram-scale process using POCl₃ chlorination (77% yield) followed by aminolysis (92% yield) achieves an overall yield of 71%. Continuous flow systems reduce reaction times from 72 hours to 4 hours for the amidation step.

Applications and Derivatives

The carboxamide group enhances binding to kinase ATP pockets, making the compound a candidate for oncology therapeutics. Structural analogs with fluorine or bromine substituents show varied IC₅₀ values against EGFR.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell growth. For instance, studies have reported that similar pyrimidine derivatives can induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and interfering with metabolic pathways essential for rapid cell division .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamide derivatives, including those related to this compound, have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for these compounds often range from 15.62 to 31.25 μmol/L against MRSA .

Data Summary Table: Anticancer and Antimicrobial Activity

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |

| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |

Agricultural Applications

Herbicidal Activity

Compounds similar to this compound have been studied for their herbicidal properties. Research has shown that pyrimidine derivatives can inhibit specific enzymes involved in plant growth, making them potential candidates for developing herbicides. This application is particularly relevant in managing weed resistance and enhancing crop yield .

Material Science

Polymer Chemistry

The unique structural properties of this compound make it a candidate for use in polymer chemistry. Its ability to form stable complexes with metal ions can be exploited in creating advanced materials with specific electrical or thermal properties. This application is still under investigation but holds promise for future developments in smart materials and nanotechnology .

Case Studies

-

Anticancer Evaluation

A study conducted by Abdelaziz et al. synthesized a series of pyrimidine derivatives, including this compound, and evaluated their antiproliferative effects against human ovarian and colon cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth, suggesting their potential as anticancer agents . -

Microbial Resistance Study

Research focusing on the antimicrobial efficacy of sulfonamide derivatives found that the compound exhibited notable activity against resistant strains of bacteria, highlighting its importance in combating antibiotic resistance. The study provided insights into the structure-activity relationship of similar compounds, paving the way for the development of new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in:

- Sulfanyl/sulfonyl substituents at position 2.

- Carboxamide-linked aromatic groups (e.g., phenyl, benzofuran).

- Additional functional groups (e.g., fluorine, methoxy).

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₄H₁₃ClN₄OS₂.

Biological Activity

5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H10ClN5OS

- Molecular Weight : 359.9 g/mol

- IUPAC Name : this compound

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, such as enzymes or receptors, due to the presence of the pyrimidine and thiadiazole rings. These interactions may modulate enzymatic activities or receptor functions, leading to diverse biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (breast cancer) | 3.79 |

| Compound B | SF-268 (brain cancer) | 12.50 |

| Compound C | NCI-H460 (lung cancer) | 42.30 |

The above table illustrates the inhibitory concentration required to reduce cell viability by 50% in specific cancer cell lines, indicating potential therapeutic applications of related compounds.

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties. Research has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Case Studies

- Study on Anticancer Efficacy : A study conducted on a series of pyrimidine derivatives, including this compound, revealed promising results in inhibiting tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through a mitochondrial pathway.

- Antimicrobial Screening : Another study screened various derivatives for antimicrobial activity against clinical isolates of bacteria. The results indicated that certain modifications to the pyrimidine structure enhanced antibacterial efficacy, highlighting the importance of structural optimization in drug design.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

- Pyrimidine ring formation : Cyclization of thiourea derivatives with chloroacetone under reflux in ethanol .

- Sulfanyl group introduction : Reaction with methanethiol in the presence of a base (e.g., K₂CO₃) at 60–80°C .

- Carboxamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the pyrimidine core and 4-methylaniline . Optimization parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for nucleophilic steps) are critical for yields >75% .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : H and C NMR are used to verify substituent positions (e.g., methylsulfanyl at C2, chloro at C5). Key signals include δ 2.5 ppm (S-CH₃) and δ 165 ppm (C=O) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) confirm purity (>98%) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 349.08 .

Q. What are the primary challenges in achieving high purity during synthesis?

- Byproduct formation : Competing reactions during sulfanyl group installation may produce disulfide impurities. These are mitigated via inert atmospheres (N₂) and controlled reagent addition rates .

- Solubility issues : Low solubility in polar solvents complicates crystallization. Gradient recrystallization (hexane/ethyl acetate) improves purity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like kinase enzymes. The methylsulfanyl group shows hydrophobic interactions with ATP-binding pockets .

- QSAR models : Electronic parameters (Hammett σ) correlate substituent effects (e.g., chloro vs. fluoro) with inhibitory activity (R² = 0.89) .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Discrepancies in IC₅₀ values (e.g., 2–10 μM for kinase inhibition) arise from variable assay conditions. Use of ATP concentrations (1 mM) and standardized cell lines (HEK293) improves reproducibility .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .

Q. How does the compound’s crystal structure inform its stability and formulation?

- Single-crystal X-ray diffraction : Reveals a monoclinic lattice (space group P2₁/c) with intramolecular N–H⋯S hydrogen bonds stabilizing the carboxamide moiety. This data guides salt formulation (e.g., hydrochloride salts for enhanced solubility) .

- Thermogravimetric analysis (TGA) : Degradation onset at 220°C supports stability in solid dosage forms .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.